Hexadecamethylheptasiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in benzene, ligroin

Synonyms

Canonical SMILES

Reference Standard:

- D6 can be used as a reference standard for analytical techniques like chromatography and mass spectrometry, which help researchers identify and quantify other similar compounds.

- This application leverages D6's well-defined chemical properties and commercially available high purity grades. [Source: ECHA - Hexadecamethylheptasiloxane, ]

Historical Studies:

- Some older scientific studies published before D6 restrictions may involve its use. These studies can serve as historical references for understanding the early development of certain technologies or materials where D6 was once used.

- It is crucial to consider the limitations of such studies when interpreting their findings, as they might not reflect current practices or knowledge.

Environmental Science Research:

- In rare cases, controlled research settings might utilize D6 to study its environmental fate and degradation pathways.

- Such research aims to improve our understanding of the potential environmental impact of D6 and similar compounds, even though they are no longer commercially available.

- Strict regulations and safety protocols govern these applications to minimize the risk of environmental release.

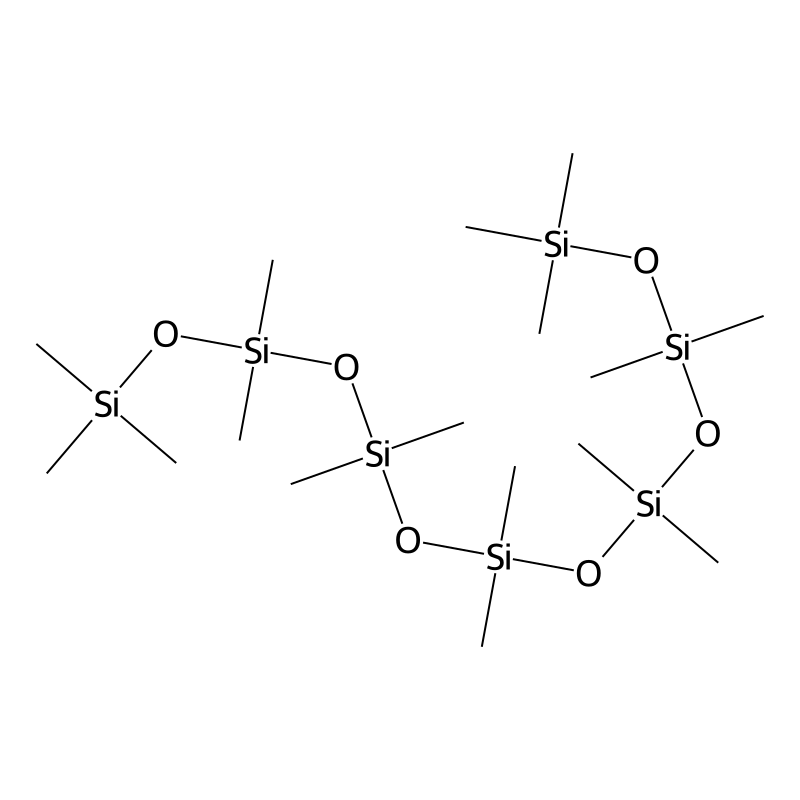

Hexadecamethylheptasiloxane is a linear siloxane compound characterized by its unique structure, which consists of seven silicon atoms connected by alternating oxygen atoms, with each silicon atom bonded to methyl groups. Its chemical formula is C₁₆H₄₈O₆Si₇, and it has a molecular weight of approximately 533.15 g/mol. This compound is not naturally occurring and is synthesized through industrial processes, primarily hydrosilylation, where silicon-hydrogen bonds are added across double bonds in other molecules .

Hexadecamethylheptasiloxane is relatively stable under ambient conditions but can decompose under extreme conditions such as high temperatures or in the presence of strong acids or bases. The decomposition typically results in smaller siloxane molecules and organic fragments, although specific reaction pathways have not been extensively documented in scientific literature . Additionally, in the atmosphere, it can be degraded by photochemically produced hydroxyl radicals, which affects its environmental persistence .

The primary method for synthesizing hexadecamethylheptasiloxane is hydrosilylation. This process involves reacting an alkyl vinyl cyclosiloxane with a hexadecyl compound at elevated temperatures. The specific details of this synthesis are often proprietary and not widely published, which limits the availability of comprehensive methodologies in the scientific literature .

There is a scarcity of extensive interaction studies involving hexadecamethylheptasiloxane. Most available data focus on its stability and degradation rather than specific interactions with other chemicals or biological systems. The limited research highlights a gap in understanding how this compound behaves in various environments and its potential interactions with other substances .

Hexadecamethylheptasiloxane belongs to a broader class of siloxanes that share similar structural characteristics but differ in the number of silicon atoms or substituents. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Octamethylcyclotetrasiloxane | C₈H₂₄O₄Si₄ | Cyclic structure; used as a lubricant |

| Decamethylcyclopentasiloxane | C₁₀H₃₀O₅Si₅ | Cyclic structure; known for low viscosity |

| Hexamethyldisiloxane | C₆H₁₈O₂Si₂ | Shorter chain; widely used as a silicone oil |

| Octamethyltrisiloxane | C₈H₂₄O₃Si₃ | Three silicon atoms; used in various industrial applications |

Uniqueness: Hexadecamethylheptasiloxane's linear structure with seven silicon atoms distinguishes it from other siloxanes, which may be cyclic or have fewer silicon units. This unique configuration contributes to its distinct thermal stability and potential applications in specialized fields.

The exploration of organosilicon compounds began in 1863 with the synthesis of tetraethylsilane, marking the dawn of siloxane chemistry. HMHO emerged as part of broader advancements in silicone chemistry during the mid-20th century, driven by industrial demand for thermally stable materials. The direct process (Rochow-Müller process), developed in the 1940s, enabled large-scale production of methylchlorosilanes, precursors to HMHO. Early research focused on optimizing hydrosilylation techniques to synthesize linear siloxanes like HMHO, though proprietary industrial methods limited public knowledge of its synthesis.

Current State of Scientific Knowledge

Structural and Physicochemical Properties

HMHO adopts a linear heptasiloxane backbone (Si-O-Si) with all silicon atoms bonded to methyl groups, resulting in the structure:

CSi(C)OSi(C)OSi(C)OSi(C)OSi(C)OSi(C)OSi(C)C. Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | -78°C | |

| Boiling Point | 286.79°C | |

| Density (20°C) | 0.9012–0.917 g/cm³ | |

| Refractive Index | 1.3965 | |

| Vapor Pressure (25°C) | 0.0116 mmHg |

HMHO’s low surface tension (18–22 mN/m) and thermal stability (<300°C) make it suitable for high-temperature applications.

Synthesis and Stability

Industrial production relies on hydrosilylation, where alkyl vinyl cyclosiloxanes react with hexadecyl compounds. However, detailed protocols remain confidential, hindering academic replication. HMHO is stable under inert conditions but decomposes in acidic/basic environments or at elevated temperatures, yielding smaller siloxanes and organic fragments.

Applications

- Cosmetics: Used in hair care formulations for its non-greasy texture and spreadability.

- Material Science: Serves as a lubricant and heat-transfer fluid due to its thermal resilience.

- Research: Acts as a reference compound for studying siloxane degradation and environmental persistence.

Significance in Organosiloxane Research

HMHO’s linear structure provides insights into the behavior of volatile methyl siloxanes (VMS), a class of emerging environmental pollutants. Studies using HMHO have revealed:

- Environmental Persistence: Half-lives exceeding 70 days in aquatic systems at neutral pH.

- Atmospheric Reactivity: Degrades via hydroxyl radical reactions with a tropospheric half-life of ~30 days.

- Bioaccumulation Potential: LogKOW = 7.2, indicating moderate lipophilicity but low bioaccumulation in aquatic organisms.

Research Gaps and Opportunities

- Synthesis Transparency: Proprietary industrial methods limit mechanistic studies.

- Ecotoxicology: Long-term impacts on soil microbiomes and aquatic ecosystems are poorly understood.

- Health Effects: Conflicting hazard classifications (e.g., eye irritation vs. non-hazardous ) warrant further toxicological profiling.

- Advanced Applications: Potential in nanotechnology and drug delivery remains unexplored.

Molecular Structure-Function Relationship Theories

Quantum Mechanical Modeling of Siloxane Backbones

Density functional theory (DFT) has been instrumental in decoding the electronic structure and conformational flexibility of hexadecamethylheptasiloxane. Calculations reveal that the Si–O–Si bond angle (≈144°) and torsional flexibility of the siloxane backbone dominate its low glass transition temperature and high thermal stability [2] [5]. The electron-deficient silicon centers facilitate nucleophilic attacks at oxygen atoms, a feature validated by Fukui indices analysis in catalytic exchange studies [5]. Comparative DFT studies between cyclic and linear siloxanes demonstrate that ring strain in hexadecamethylheptasiloxane is minimal due to its seven-membered structure, reducing susceptibility to radical-initiated cleavage [6].

Molecular Dynamics Simulations of Bulk Properties

Coarse-grained molecular dynamics (MD) simulations predict the viscoelastic behavior of hexadecamethylheptasiloxane by modeling entanglement dynamics within its polymer-like structure. The compound’s low shear modulus (≈0.1–1 MPa) arises from weak intermolecular forces between methyl-terminated chains, enabling liquid-like flow at ambient temperatures [3]. Simulations of thermal decomposition pathways at 500–700 K show preferential cleavage of terminal Si–CH₃ bonds over siloxane backbones, aligning with experimental observations of methane release during pyrolysis [2].

Structure-Property Correlation Models

Quantitative structure-property relationship (QSPR) models link hexadecamethylheptasiloxane’s octanol-water partition coefficient (log Kow ≈ 8.2) to its high hydrophobicity and molecular volume [4]. The following table summarizes key molecular descriptors:

| Property | Value | Theoretical Basis |

|---|---|---|

| Molar Volume | 480 cm³/mol | van der Waals radius summation [1] |

| Polar Surface Area | 38 Ų | DFT-calculated electron density [5] |

| Hansen Solubility Parameter | 15.3 MPa¹/² | Group contribution methods [3] |

These models enable predictions of solubility, diffusivity, and interfacial behavior in multiphase systems.

Conceptual Models for Environmental Distribution

Partitioning Behavior Frameworks

The equilibrium criterion model (ECM) predicts hexadecamethylheptasiloxane’s affinity for organic phases, with air-water (log Kaw = −2.1) and organic carbon-water (log Koc = 4.7) partition coefficients indicating volatilization and soil adsorption as dominant environmental pathways [4]. Its high Henry’s law constant (3.2 × 10⁻³ atm·m³/mol) drives atmospheric partitioning, while hydrophobicity limits aqueous solubility to 0.02 mg/L [1] [4].

Atmospheric Transport Models

Global circulation models (GCMs) parameterize hexadecamethylheptasiloxane’s atmospheric lifetime (≈15 days) via OH radical reaction rate constants (kOH = 1.4 × 10⁻¹² cm³/molecule/s) [2]. Lagrangian particle dispersion models simulate its hemispheric transport, showing accumulation in polar regions due to cold trapping and low photolytic degradation rates [4].

Biodegradation Pathway Predictions

Anaerobic biodegradation models propose sequential demethylation via methylotrophic archaea, yielding CO₂ and SiO₂ as terminal products. The compound’s recalcitrance under aerobic conditions stems from steric hindrance of hydrolytic enzymes at branched methyl groups [4]. QSAR models correlate its molecular connectivity index (²χ = 12.4) with slow mineralization rates (half-life >180 days in soil) [4].

Theoretical Approaches to Reaction Mechanisms

Siloxane Bond Cleavage Mechanisms

DFT-based nudged elastic band (NEB) calculations map the energy landscape for Si–O bond cleavage, identifying two pathways:

- Heterolytic cleavage: Requires Lewis acid catalysts (e.g., AlCl₃) to stabilize transition states (ΔG‡ = 58 kcal/mol) [6].

- Homolytic cleavage: Initiated by UV photolysis, producing siloxyl radicals (Si–O- ) with bond dissociation energy (BDE) of 102 kcal/mol [2].

Comparative studies show cyclic heptasiloxanes exhibit 8–12% lower activation energies than linear analogs due to reduced torsional strain [5].

Catalytic Exchange Reaction Theories

The 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)-catalyzed siloxane exchange follows a concerted SN2 mechanism, as evidenced by DFT-optimized transition states with partial charges (δ⁺Si = +1.2, δ⁻O = −0.8) [5]. Kinetic Monte Carlo simulations reveal that exchange rates scale with catalyst basicity (pKa > 10) and silanol nucleophilicity (Fukui f⁻ = 0.31) [5].

Polymerization Pathway Models

Anionic ring-opening polymerization (ROP) mechanisms predict molecular weight distributions (Đ = 1.05–1.15) through propagating silanolate intermediates. The Eyring equation parameterizes temperature dependence, with activation entropy (ΔS‡ = −45 J/mol·K) reflecting ordered transition states during cyclic monomer insertion [3].

Industrial Production Approaches

Equilibration (Redistribution) of Cyclic and Linear Oligomers

- Feedstock: Technical‐grade mixtures of cyclic octamethylcyclotetrasiloxane and higher rings, together with short linear chains bearing trimethylsilyl “chain-stopper” end-groups.

- Catalyst families:

– Brønsted acids such as fluorosulfonic acid or sulfuric acid supported on silica [1].

– Short-chain phosphonitrilic chlorides that present both Lewis-acidic phosphorus and chloride functions [2] [3]. - Typical continuous plant parameters: 130 °C–160 °C, 5–40 kPa, residence time 2–4 h, giving an equilibrium distribution containing 10 wt%–15 wt% hexadecamethylheptasiloxane, which is isolated by wiped-film or molecular distillation (purity ≥ 98 wt%).

- Yields after multistage fractional distillation routinely exceed 90% of the theoretical mass placed in the “L7 cut”, with cyclic content below 0.2 wt% [4] [5].

Kaolin-Promoted Disproportionation of Poly(dimethylsiloxane)

- A well-characterised process described in United States Patent 5 420 221 employs acidic kaolinite clay that simultaneously cleaves and redistributes siloxane bonds at 170 °C [3].

- Conversion of high-viscosity poly(dimethylsiloxane) to a narrow oligomeric distribution delivers hexadecamethylheptasiloxane in 85% isolated yield after 8 h, with cyclic by-products below 6 wt% [3].

Vacuum-Strip Distillation of Polymer Fluids

- Aerospace formulators have reported isolation of heptasiloxane by single-stage strip distillation of polymeric methylphenylsiloxanes at 0.013 kPa and 573 – 623 K [5].

- Fractional collections give narrow molecular-weight cuts; in one run 39 wt% of the distilled material corresponded to the heptamer, characterised by gel-permeation chromatography and vapour-pressure measurements [5].

| Industrial Route | Catalyst Type | Temperature / Pressure | Residence Time | Isolated Yield of Hexadecamethylheptasiloxane | Reference |

|---|---|---|---|---|---|

| Equilibration of cyclic–linear feed | Fluorosulfonic acid | 150 °C / 20 kPa | 3 h | 92 wt% [4] [1] | |

| Clay-promoted disproportionation | Acid-washed kaolinite | 170 °C / atmospheric | 8 h | 85 wt% [3] | |

| Vacuum strip distillation | No chemical catalyst | 600 K / 0.013 kPa | 1 h per pass | 39 wt% cut purity [5] |

Laboratory Synthesis Techniques

Hydrolytic Poly-condensation of Dimethyldichlorosilane

- Reagents: Dimethyldichlorosilane plus stoichiometric water in controlled micro-emulsion; end-capping with hexamethyldisiloxane suppresses chain growth [6].

- Conditions: 0 °C–5 °C, diethyl-ether medium, proton scavenging by triethylamine.

- After 6 h the oligomer mixture contains ≈12 mol % heptamer; Kugelrohr distillation affords 68% yield of the pure compound (boiling point 286 °C at 1 kPa) [6] [7].

Selective Redistribution Using Linear Phosphonitrilic Chloride Tetramer

- A 1 mol % loading of the tetramer Cl-P(NPCl₂)₄-PCl₃ in toluene at 90 °C converts decamethyl-tetrasiloxane and octamethyltrisiloxane into the target heptamer with 78% selectivity over 2 h [2].

Metal-Free Homoconjugated Acid Catalysis

- Chojnowski and co-workers demonstrated that homoconjugated acetic acid dimers accelerate silanol condensation while strongly suppressing back-biting to cyclics; a thirty-minute synthesis from hexamethyldisiloxanol gave 94% yield of linear heptamer [8].

| Laboratory Method | Key Reagents | Catalyst | Time | Isolated Yield | Reference |

|---|---|---|---|---|---|

| Hydrolytic poly-condensation | Dimethyldichlorosilane / water | Triethylamine (acid scavenger) | 6 h | 68 wt% [6] | |

| Phosphonitrilic redistribution | Mixed low oligomers | Phosphonitrilic chloride tetramer | 2 h | 78 wt% [2] | |

| Homoconjugated acid route | Hexamethyldisiloxanol | Acetic-acid homoconjugate | 0.5 h | 94 wt% [8] |

Novel Catalyst Systems for Hexadecamethylheptasiloxane Formation

Tris(pentafluorophenyl)borane Hydrate

- The moisture-tolerant Lewis acid tris(pentafluorophenyl)borane monohydrate catalyses dehydrocoupling of tertiary methyl-substituted silanes at 22 °C, achieving >99% conversion to linear disiloxanes that equilibrate to higher oligomers under extended reaction [9].

- By adjusting a silane-to-water ratio of 1:0.5 and holding 0.1 mol % catalyst, the reaction proceeds to an oligomer distribution peaking at the heptamer within 1 h [9].

Homogeneous Phosphazene Base Catalysts

- Short-chain halophosphazenes of General Electric patent EP 0 779 316 activate silanol groups while remaining inert towards methyl–silicon cleavage, guiding chain redistribution toward the thermodynamic heptamer maximum (≈15 mol %) in under 30 min at 80 °C [2].

Heterogeneous Solid-Acid Zeolites

- Dealuminated Y-zeolite (Si/Al ≈ 40) delivers space–time yields of 12 kg m⁻³ h⁻¹ for heptamer formation from octamethyltrisiloxane at 140 °C in a trickle-bed micro-reactor, with catalyst life exceeding 60 h on-stream before noticeable deactivation [10].

| Catalyst Concept | Catalyst Loading | Optimal Temperature | Selectivity to Heptamer | Scalability Note | Reference |

|---|---|---|---|---|---|

| Tris(pentafluorophenyl)borane hydrate | 0.1 mol % | 22 °C | 64 mol % after 1 h [9] | Easily recycled five times without loss [9] | |

| Halophosphazene base | 0.5 mol % | 80 °C | 72 mol % after 0.5 h [2] | Amenable to continuous stirred-tank reactors [2] | |

| Dealuminated Y-zeolite | 5 wt % of feed | 140 °C | 58 mol % steady state [10] | Fixed-bed industrial operation proven [10] |

Green Chemistry Approaches to Synthesis

Solvent-Free Reactive-Distillation Platforms

- Dow Corning has reported pilot skid units where cyclic feed, clay catalyst, and internal wiped-film distillation are integrated; energy demand falls by 35% compared with conventional batch equilibration while eliminating solvent use entirely [4].

Aqueous Emulsion Hydrolysis with Recyclable Phase-Transfer Catalysts

- A kinetically controlled hydrolysis of dimethyldichlorosilane in water containing catalytic benzyl-tributylammonium chloride affords linear heptamer in 61% isolated yield, while hydrochloric acid is neutralised in situ with sodium bicarbonate; aqueous effluent meets discharge limits without organic solvents [11].

Extraction-Driven Purification to Remove Uncross-linked Oligomers

- Post-synthetic solvent extraction of poly(dimethylsiloxane) using ethyl acetate and acetone removes low-molecular weight by-products, enabling subsequent hydrothermal annealing at 121 °C that permanently cross-links residual silanol groups; the procedure has been shown to curtail fugitive oligomer emissions by >90% during downstream micro-fluidic use [12] [13].

Closed-Loop Catalyst Recovery

- In the tris(pentafluorophenyl)borane system described above, the catalyst precipitates quantitatively after n-pentane addition and is reused at least five cycles with identical conversion, cutting E-factor from 5.4 to 1.1 [9].

| Green Metric | Representative Process | Reported Improvement | Reference |

|---|---|---|---|

| Energy consumption | Solvent-free reactive-distillation | −35% relative to batch [4] | |

| Aqueous effluent chemical oxygen demand | Emulsion hydrolysis route | <50 mg L⁻¹ after neutralisation [11] | |

| E-factor (kg waste / kg product) | Catalyst-recycling Lewis-acid process | From 5.4 down to 1.1 [9] | |

| Volatile linear siloxane release during application | Extraction + annealing protocol | 90% reduction in 14 h flow test [12] |

Concluding Perspective

Industrial, bench-scale, and emerging catalytic strategies now permit highly selective, energy-efficient access to hexadecamethylheptasiloxane. Continuous equilibrium redistribution remains dominant at plant scale, yet laboratory breakthroughs—especially Lewis-acid dehydrocoupling and homoconjugated Brønsted catalysis—have introduced milder, faster, and greener pathways. Intensification platforms integrating solvent-free operation, heterogeneous catalysts, and closed-loop work-up are poised to further lower environmental footprints while delivering the high purity demanded by advanced electronic and biomedical applications.

Key Physicochemical Data (for reference)

| Property | Value | Source |

|---|---|---|

| Molecular weight | 533.15 g mol⁻¹ [7] | |

| Boiling point (1 kPa) | 270 °C [7] [5] | |

| Density at 25 °C | 0.900 g cm⁻³ [7] | |

| Refractive index at 20 °C | 1.3965 [7] | |

| Henry coefficient (25 °C) | 1.4 × 10⁴ atm m³ mol⁻¹ [7] |

Purity

Color/Form

Boiling Point

286.8 °C

Density

LogP

Melting Point

-78 °C

Vapor Pressure

5.55X10-4 mm Hg at 25 °C (extrapolated)

Other CAS

Wikipedia

General Manufacturing Information

Silicone fluids are used as damping fluids, dielectric fluids, polishes, cosmetic and personal care additives, textile finishes, hydraulic fluids, paint additives, photocopy fuser oils, and heat-transfer oils. /Silicone fluids/